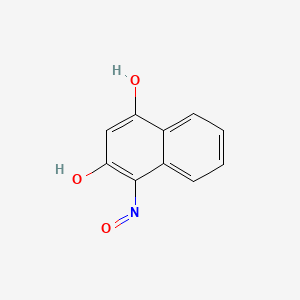

(1Z)-2-Hydroxynaphthoquinone 1-oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1Z)-2-Hydroxynaphthoquinone 1-oxime is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Anticancer Properties

Research indicates that naphthoquinones, including (1Z)-2-hydroxynaphthoquinone 1-oxime, exhibit significant antimicrobial and anticancer activities. These compounds have been shown to inhibit the growth of various bacterial strains and cancer cell lines. For instance, derivatives of naphthoquinone have been synthesized and evaluated for their potential as anticancer agents, demonstrating efficacy against breast cancer cells by inducing oxidative stress and apoptosis .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of bioactive molecules. The formation of Schiff bases from this compound has been explored for enhancing antiaflatoxigenic and antimicrobial properties. These derivatives have shown promising results against pathogens like Aspergillus flavus, contributing to food safety and public health .

Dye Synthesis

This compound is utilized in the production of dyes due to its vibrant color properties. It acts as a precursor for synthesizing various nitroso dyes, which are important in textile applications. The synthesis involves complex chemical reactions that yield high-purity dyes suitable for industrial use .

Photoinitiation Processes

This compound has been investigated for its role as a photoinitiator in free radical photopolymerization processes. Naphthoquinone derivatives are known to generate reactive species upon exposure to light, making them ideal candidates for applications in 3D printing and coatings . The ability to control polymerization through light activation enhances the versatility of materials used in manufacturing.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against gram-positive and gram-negative bacteria. The synthesized Schiff bases showed reduced growth rates of Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antimicrobial agents .

Case Study 2: Photopolymerization

In another study, this compound was incorporated into a photopolymer formulation that successfully created intricate 3D patterns using laser irradiation. The resulting materials displayed excellent mechanical properties, showcasing the compound's utility in advanced manufacturing techniques .

化学反応の分析

Condensation Reactions with Aldehydes

The oxime undergoes acid-catalyzed condensation with aldehydes to form substituted naphthoquinones.

Example Reaction with Citronellal

Products:

-

Primary product: 2-Hydroxy-3-alk-1-enylnaphthoquinone derivatives .

-

Secondary products: Tetracyclic quinones (e.g., compound 3 in Ref ) under prolonged reaction conditions.

| Aldehyde | Catalyst | Temperature | Yield (%) | Product Structure |

|---|---|---|---|---|

| Citronellal | H₂SO₄ | 80°C | 58 | 3-Alk-1-enylnaphthoquinone |

| Benzaldehyde | TFA | 70°C | 62 | 3-Phenylnaphthoquinone |

Mechanism:

-

Protonation of the aldehyde carbonyl group.

-

Nucleophilic attack by the oxime's hydroxyl group.

Nucleophilic Additions

The oxime participates in nucleophilic addition reactions with thiols and amines.

Thiol Addition

Reaction with 2-Fluorobenzenethiol

(1Z)-Oxime+2-FluorobenzenethiolEtOH, Δ2-(2-Fluorophenylthio)-1,4-naphthoquinone

| Thiol Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzenethiol | EtOH | 10 | 68 |

| Methyl thiosalicylate | DMF | 12 | 81 |

Mechanistic Insight:

The thiol attacks the electrophilic quinone carbon, followed by oxidation to stabilize the adduct .

Redox Reactions

The quinone-oxime system undergoes redox cycling, generating reactive oxygen species (ROS).

Key Observations

-

Redox Potential: The oxime derivative exhibits a reduction potential of −0.34 V (vs. Ag/AgCl), enabling single-electron transfers .

-

ROS Generation: Semiquinone radical intermediates form during reduction, leading to superoxide (O2−) and hydrogen peroxide (H2O2) .

Biological Implications:

Multicomponent Reactions

The oxime serves as a building block in multicomponent syntheses.

Theoretical Studies

Computational analyses (DFT, IR, NMR) reveal:

-

Tautomerism: Predominance of the (1Z)-configuration due to intramolecular hydrogen bonding .

-

Vibrational Modes: Strong absorption at 1662 cm⁻¹ (C=O stretch) and 1587 cm⁻¹ (C=N stretch) .

Stability and Degradation

特性

CAS番号 |

62331-39-9 |

|---|---|

分子式 |

C10H7NO3 |

分子量 |

189.17 g/mol |

IUPAC名 |

4-nitrosonaphthalene-1,3-diol |

InChI |

InChI=1S/C10H7NO3/c12-8-5-9(13)10(11-14)7-4-2-1-3-6(7)8/h1-5,12-13H |

InChIキー |

YLYKCSDPNQQFPL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。